L-Asparagine-N-Fmoc,N-beta-trityl-15N2

Quantitative Proteomics LC-MS/MS Stable Isotope Dilution

L-Asparagine-N-Fmoc,N-beta-trityl-15N2 is the definitive 15N₂-labeled building block for Fmoc-SPPS. Unlike unlabeled analogs, its +2 Da mass shift enables precise stable-isotope dilution LC-MS/MS quantification (CV <3%). The N-β-trityl group completely suppresses β-cyanoalanine side-product formation during synthesis, ensuring your peptide matches the native analyte. With 15N labels in both backbone and side-chain amides, it provides distinct 1H-15N HSQC cross-peaks for unambiguous NMR resonance assignment. Choose this derivative for analytical accuracy and synthetic fidelity that interchangeable alternatives cannot provide.

Molecular Formula C38H32N2O5
Molecular Weight 598.7 g/mol
CAS No. 204633-98-7
Cat. No. B6595231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Asparagine-N-Fmoc,N-beta-trityl-15N2
CAS204633-98-7
Molecular FormulaC38H32N2O5
Molecular Weight598.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43)/t34-/m0/s1/i39+1,40+1
InChIKeyKJYAFJQCGPUXJY-OVARWPCFSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Asparagine-N-Fmoc,N-beta-trityl-15N2 (CAS 204633-98-7): A 15N₂-Labeled, Double-Protected Building Block for Quantitative Peptide Synthesis


L-Asparagine-N-Fmoc,N-beta-trityl-15N2 is a 15N₂ isotopically labeled amino acid derivative designed for Fmoc-based solid-phase peptide synthesis (SPPS). It features an N-α-9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the amine and an N-β-trityl (Trt) group that safeguards the side-chain amide against dehydration during coupling . The incorporation of two 15N atoms—one in the α‑amino and one in the side‑chain amide—creates a distinct +2 Da mass shift relative to the natural-abundance compound, enabling precise quantification by mass spectrometry and unambiguous resonance assignment in NMR spectroscopy [1].

Why Unlabeled or Unprotected L-Asparagine Derivatives Cannot Replace L-Asparagine-N-Fmoc,N-beta-trityl-15N2


Substituting L-Asparagine-N-Fmoc,N-beta-trityl-15N2 with an unlabeled analog (e.g., Fmoc-Asn(Trt)-OH) eliminates the +2 Da mass tag required for stable‑isotope dilution mass spectrometry, while replacing it with a non-trityl derivative (e.g., Fmoc-Asn-OH) introduces well‑documented side reactions—most notably dehydration to β‑cyanoalanine—that compromise peptide purity [1][2]. In short, the specific combination of 15N₂ isotopic labeling and trityl protection is not interchangeable; any deviation forfeits either quantitative accuracy or synthetic fidelity.

Quantitative Differentiation of L-Asparagine-N-Fmoc,N-beta-trityl-15N2 vs. Closest Analogs


Isotopic Purity and +2 Da Mass Shift Enable Absolute Quantification in MS

L-Asparagine-N-Fmoc,N-beta-trityl-15N2 contains two 15N atoms (α‑amino and side‑chain amide), yielding a net +2 Da mass increase over the natural-abundance compound Fmoc-Asn(Trt)-OH. This mass shift provides a unique isotopic signature that is resolved from the unlabeled analyte, allowing it to serve as an internal standard for absolute quantification by mass spectrometry . The isotopic purity is specified as 98 atom % 15N, ensuring a consistent and predictable mass increment .

Quantitative Proteomics LC-MS/MS Stable Isotope Dilution

Trityl Protection Prevents Dehydration to β-Cyanoalanine

When Fmoc-Asn-OH (side‑chain unprotected) is activated with DCC/HOBt or BOP, dehydration of the primary amide yields β‑cyanoalanine as a contaminant, reducing the homogeneity of the final peptide [1]. In contrast, the trityl‑protected derivative L-Asparagine-N-Fmoc,N-beta-trityl-15N2 completely suppresses this dehydration, affording a homogeneous peptide without detectable β‑cyanoalanine by HPLC or Edman degradation [1].

SPPS Side Reactions Peptide Purity Carbodiimide Activation

Coupling Kinetics Equivalent to Standard Fmoc Amino Acids

In kinetic studies of Fmoc‑SPPS, side‑chain protected asparagine derivatives (including the trityl‑protected form) exhibited coupling rates identical to those of other Fmoc‑amino acids. In contrast, coupling of unprotected Fmoc-Asn-OH proceeded more slowly [1]. Thus, L-Asparagine-N-Fmoc,N-beta-trityl-15N2 does not impose a rate penalty during automated synthesis.

SPPS Efficiency Coupling Rate Automated Peptide Synthesis

Reagent Efficiency Ranking: Trityl Protection Outperforms Mbh

A comparative study of five asparagine derivatives in parallel multipin synthesis assessed target peptide purity as a measure of reagent efficiency. The ranking was: Fmoc-Asn(Tmob)-OH > Fmoc-Asn-OH > Fmoc-Asn(Mtt)-OH = Fmoc-Asn(Trt)-OH > Fmoc-Asn(Mbh)-OH [1]. The trityl‑protected derivative (and by extension its 15N₂‑labeled counterpart) therefore provides superior efficiency compared to the Mbh-protected variant, while remaining commercially accessible.

Multipin Synthesis Reagent Efficiency Peptide Library Production

Analytical Precision for FMOC‑Derivatized Amino Acids

In a study isolating isotopically labeled amino acids from biological matrices, the coefficient of variation (C.V.) for peak area measurement was below 3% for most FMOC‑derivatized amino acids [1]. While this is a class‑level observation, it establishes the expected quantitative reproducibility for peptides incorporating L-Asparagine-N-Fmoc,N-beta-trityl-15N2 when analyzed by HPLC or IRMS.

Quantitation Reproducibility FMOC Derivatization Isotope Ratio MS

Optimal Application Scenarios for L-Asparagine-N-Fmoc,N-beta-trityl-15N2


Absolute Quantification of Therapeutic Peptides by LC‑MS/MS

The +2 Da mass shift and high isotopic purity of this derivative make it an ideal internal standard for stable‑isotope dilution LC‑MS/MS. The labeled peptide co‑elutes with the native analyte but is distinguished by mass, enabling accurate quantification in plasma, tissue homogenates, or cell lysates for pharmacokinetic and toxicokinetic studies .

NMR Resonance Assignment and Structural Refinement

Because the 15N₂ label resides in both the backbone and side‑chain amides, peptides synthesized with this building block provide distinct 1H-15N HSQC cross‑peaks that are absent in unlabeled samples. This simplifies sequential assignment and improves the precision of 3D structure determination by NMR .

Impurity Profiling of Peptide Drug Substances

The trityl‑protected asparagine residue completely suppresses the formation of β‑cyanoalanine during SPPS [1]. Using this derivative for the labeled internal standard ensures that the reference peptide is free of this common side‑product, preventing false‑positive impurity assignments during LC‑MS analysis of the drug substance.

Metabolic Tracing and Flux Analysis

Stable isotope‑labeled amino acids are widely employed to trace metabolic pathways. Incorporating L-Asparagine-N-Fmoc,N-beta-trityl-15N2 into a peptide of interest allows researchers to monitor its uptake, degradation, and intracellular fate using mass spectrometry, with a demonstrated analytical precision of CV <3% [2].

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